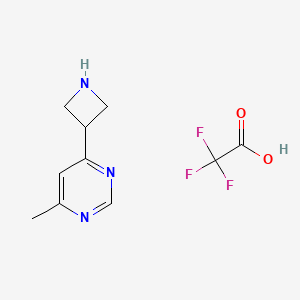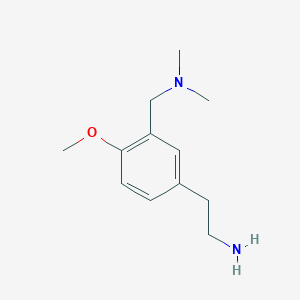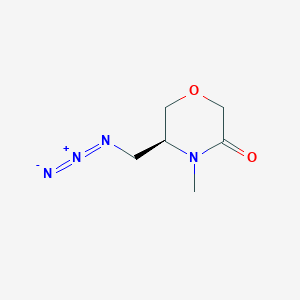
(5S)-5-(azidomethyl)-4-methylmorpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-(azidomethyl)-4-methylmorpholin-3-one is a chemical compound that belongs to the class of azido compounds It is characterized by the presence of an azidomethyl group attached to a morpholinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(azidomethyl)-4-methylmorpholin-3-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a morpholinone derivative with an azidomethylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-(azidomethyl)-4-methylmorpholin-3-one can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted morpholinone compounds.
Scientific Research Applications
(5S)-5-(azidomethyl)-4-methylmorpholin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5S)-5-(azidomethyl)-4-methylmorpholin-3-one involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in various biochemical and pharmaceutical applications. The compound may also interact with enzymes, altering their activity and providing insights into their function.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R,5S)-5-(azidomethyl)-4-ethyl-2,3-dimethylheptane
- Cyclopentane derivatives with azido groups
Uniqueness
(5S)-5-(azidomethyl)-4-methylmorpholin-3-one is unique due to its specific structural features, such as the combination of an azidomethyl group with a morpholinone ring
Properties
Molecular Formula |
C6H10N4O2 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
(5S)-5-(azidomethyl)-4-methylmorpholin-3-one |
InChI |
InChI=1S/C6H10N4O2/c1-10-5(2-8-9-7)3-12-4-6(10)11/h5H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
NWWLAFZQYPXGJH-YFKPBYRVSA-N |
Isomeric SMILES |
CN1[C@H](COCC1=O)CN=[N+]=[N-] |
Canonical SMILES |
CN1C(COCC1=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13487950.png)
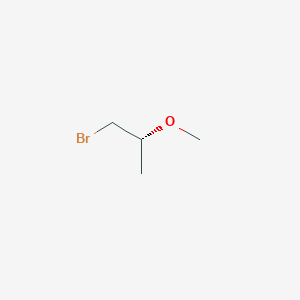


![rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate](/img/structure/B13487958.png)
![ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487968.png)
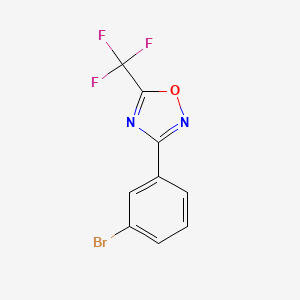

![2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13487991.png)
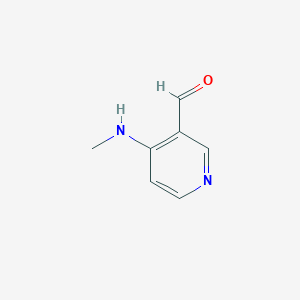
![2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione](/img/structure/B13488004.png)
